

# Commercial Suppliers and Technical Guide for Hydroflumethiazide-15N2,13C,d2

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Compound of Interest		
Compound Name:	Hydroflumethiazide-15N2,13C,d2	
Cat. No.:	B12414840	Get Quote

For researchers, scientists, and drug development professionals engaged in studies requiring isotopically labeled compounds, **Hydroflumethiazide-15N2,13C,d2** serves as a critical internal standard for quantitative bioanalytical assays. This technical guide provides an in-depth overview of commercial suppliers, available product specifications, and detailed experimental protocols relevant to the procurement and utilization of this complex molecule.

## **Understanding the Labeled Compound**

It is crucial to distinguish between two closely related thiazide diuretics: Hydroflumethiazide and Hydrochlorothiazide. Hydroflumethiazide contains a trifluoromethyl group, whereas Hydrochlorothiazide has a chlorine atom at the same position on the benzothiadiazine ring.[1] [2] The isotopically labeled product of interest, **Hydroflumethiazide-15N2,13C,d2**, is a multilabeled analog of Hydroflumethiazide. However, commercial listings may sometimes use the names interchangeably or refer to the more common Hydrochlorothiazide backbone. Careful verification of the chemical structure and CAS number is essential before procurement.

## **Commercial Suppliers and Product Specifications**

Two primary commercial suppliers have been identified for isotopically labeled versions of hydroflumethiazide or its close analog, hydrochlorothiazide. The following table summarizes the available quantitative data for their respective products. Please note that a certificate of analysis should be requested from the supplier for lot-specific data, including precise isotopic enrichment.



Parameter	MedchemExpress	Sussex Research Laboratories Inc.
Product Name	Hydroflumethiazide- 15N2,13C,d2	Hydrochlorothiazide- <sup>13</sup> C d2
Catalog Number	HY-W011240S1	SI080010
Parent Compound	Hydroflumethiazide	Hydrochlorothiazide
Chemical Purity	Not explicitly stated, but products are generally high purity. A Certificate of Analysis is available.[3][4][5][6]	>95% (by HPLC)
Isotopic Labeling	<sup>15</sup> N <sub>2</sub> , <sup>13</sup> C, d <sub>2</sub>	<sup>13</sup> C, d <sub>2</sub> , <sup>15</sup> N <sub>2</sub>
Isotopic Enrichment	Not specified on the product page. Requires consultation of the Certificate of Analysis.	Not specified on the product page. Requires consultation of the Certificate of Analysis.
Molecular Formula	$C_7^{13}CH_6D_2F_3^{15}N_2N$ O <sub>4</sub> S <sub>2</sub> (inferred)	Not provided
CAS Number	Not provided	Not provided

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **Hydroflumethiazide-15N2,13C,d2** are proprietary to the manufacturers. However, based on established chemical literature for benzothiadiazine derivatives and standard analytical methodologies, representative protocols are provided below.

## Representative Synthesis of Labeled Benzothiadiazine Derivatives

The synthesis of isotopically labeled benzothiadiazine diuretics is a multi-step process involving the introduction of stable isotopes from commercially available labeled starting materials. The general synthetic strategy often involves the construction of the heterocyclic ring system from a suitably substituted aniline derivative.



#### Reaction Scheme:

A plausible, though generalized, synthetic route could involve the following key transformations:

- Preparation of a Labeled Aniline Precursor: Introduction of <sup>15</sup>N labels can be achieved by using a <sup>15</sup>N-labeled aniline derivative as a starting material.
- Chlorosulfonylation: Reaction of the labeled aniline with chlorosulfonic acid to introduce the two sulfonyl chloride groups.
- Ammonolysis: Conversion of one of the sulfonyl chloride groups to a sulfonamide using <sup>15</sup>NH<sub>3</sub>.
- Ring Closure: Reaction with a <sup>13</sup>C and deuterium-labeled formaldehyde equivalent (e.g., [<sup>13</sup>C, d<sub>2</sub>]-paraformaldehyde) to form the dihydro-benzothiadiazine ring.[7][8][9]

Detailed Protocol (Representative):

- Step 1: Synthesis of Labeled 2-amino-4-(trifluoromethyl)benzene-1,5-disulfonamide. A <sup>15</sup>N-labeled 4-(trifluoromethyl)aniline would be reacted with an excess of chlorosulfonic acid under controlled temperature conditions. The resulting disulfonyl chloride would then be selectively reacted with <sup>15</sup>N-labeled ammonia to yield the corresponding disulfonamide.
- Step 2: Cyclization to form **Hydroflumethiazide-15N2,13C,d2**. The labeled disulfonamide from Step 1 would be reacted with [ $^{13}$ C,  $^{13}$ C,  $^{13}$ C, d2]-paraformaldehyde in a suitable solvent, such as a mixture of acetic acid and hydrochloric acid, and heated to effect the cyclization.
- Purification. The crude product would be purified by recrystallization or column chromatography to yield the final, highly pure, isotopically labeled Hydroflumethiazide.

# **Quality Control by High-Performance Liquid Chromatography (HPLC)**

HPLC is a standard method for assessing the chemical purity of pharmaceutical compounds. [10][11][12]

Instrumentation:



- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm)

#### Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)

#### Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may be modified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
- Standard and Sample Preparation: Prepare a stock solution of the Hydroflumethiazide-15N2,13C,d2 in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. Prepare working solutions by diluting the stock solution with the mobile phase.
- Chromatographic Conditions:
  - Flow rate: 1.0 mL/min
  - Injection volume: 10 μL
  - Column temperature: 30 °C
  - Detection wavelength: 273 nm
- Analysis: Inject the sample solution and monitor the chromatogram for the main peak corresponding to Hydroflumethiazide-15N2,13C,d2 and any impurity peaks.
- Purity Calculation: The chemical purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.



# Structural Confirmation and Isotopic Enrichment Analysis by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule, while Mass Spectrometry (MS) is employed to determine the isotopic enrichment. [13][14][15][16][17][18]

NMR Spectroscopy Protocol (Representative):

- Sample Preparation: Dissolve 5-10 mg of the labeled compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- ¹H NMR Analysis: Acquire a proton NMR spectrum to confirm the presence and integration of the expected proton signals. The absence of a signal at the position of deuteration provides evidence for successful labeling.
- ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to identify the carbon skeleton. The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced.
- 15N NMR Analysis: If available, 15N NMR can directly confirm the presence of the nitrogen isotopes.

Mass Spectrometry for Isotopic Enrichment (Representative):

- Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).
- Sample Preparation: Prepare a dilute solution of the labeled compound in a suitable solvent.
- Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the region of the molecular ion.
- Data Analysis:
  - Determine the mass-to-charge ratio (m/z) of the unlabeled compound and the labeled compound.





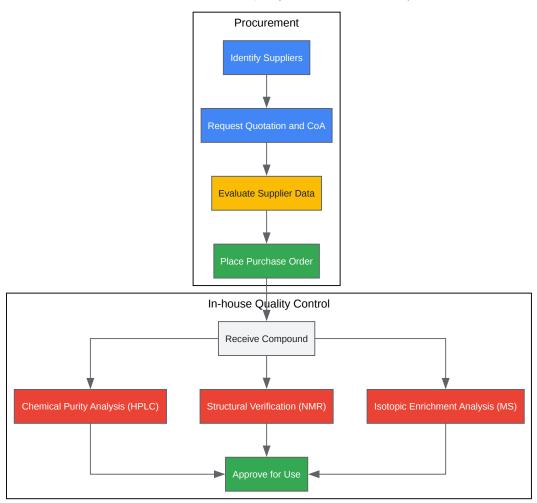


- Measure the relative intensities of the isotopic peaks in the mass spectrum of the labeled compound.
- Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for a given level of enrichment, correcting for the natural abundance of isotopes.[19][20][21][22]

## **Visualizations**



#### Workflow for Procurement and Quality Control of Labeled Compounds



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Caption: A logical workflow for the procurement and in-house quality control of isotopically labeled compounds.

Caption: Comparison of the chemical structures of Hydroflumethiazide and Hydrochlorothiazide.

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